4,5-Diiodo-2-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
4,5-diiodo-2-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEAORDUNICUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143298 | |
| Record name | 4,5-Diiodo-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.97 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-66-6 | |
| Record name | 4,5-Diiodo-2-phenyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10045-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diiodo-2-phenyl-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC9010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diiodo-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIIODO-2-PHENYL-1H-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A38FEG2488 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Medicinal Chemistry
4,5-Diiodo-2-phenyl-1H-imidazole serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in:
- Antitumor Activity : Research indicates that imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications of this compound can enhance its antitumor properties through targeted interactions with biological macromolecules .
- Antiviral and Antibacterial Properties : Compounds derived from this compound have been investigated for their efficacy against viral and bacterial infections. The incorporation of iodine enhances the biological activity, contributing to their role as potential therapeutic agents .
Catalysis
The compound is utilized in catalytic applications due to its ability to participate in various chemical reactions:
- Ligand Synthesis : this compound is employed in the synthesis of chiral ligands for asymmetric catalysis. Its halogenated structure allows for efficient coordination with metal centers, facilitating enantioselective reactions .
- Cross-Coupling Reactions : It acts as a coupling partner in palladium-catalyzed reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This application is critical for developing complex organic molecules used in pharmaceuticals and agrochemicals .
Material Science
In material chemistry, this compound has been explored for its properties in:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its iodine content contributes to the material's stability under various environmental conditions .
- High Energy Density Materials : Research has shown that imidazole derivatives can be used to develop high-energy materials with favorable detonation performance. This application is particularly relevant in the field of explosives and propellants .
Synthesis and Characterization
A notable study demonstrated an efficient synthesis method for this compound using a combination of imidazole and sodium hydroxide under controlled conditions. The method improved the solubility of reactants and yielded high purity products suitable for further applications .
The crystal structure analysis revealed that molecules are interconnected via N—H⋯N hydrogen bonds, forming zigzag chains that contribute to their stability and reactivity .
Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues
4,5-Diiodoimidazole Derivatives
- Unsubstituted 4,5-Diiodoimidazole : Lacks the 2-phenyl group and N–H protection. Its structure remains uncharacterized in the literature, but computational studies suggest weaker intermolecular interactions due to the absence of aromatic substituents .
- 4,5-Diiodo-1-methylimidazole : Methyl protection of the N–H group eliminates hydrogen-bonding capacity, reducing crystal stability compared to the title compound .
Heteroaromatic-Substituted Imidazoles
- 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol Monohydrate: Replaces iodine atoms with pyridyl groups and introduces a phenol substituent. The pyridyl groups enhance π-π stacking and metal-coordination capabilities, while the phenol enables O–H⋯N hydrogen bonding, forming 2D networks instead of 1D chains .
Pharmaceutical Derivatives
- 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole : Features sulfur and fluorine substituents, which increase lipophilicity and bioactivity. The C=O and S–C bonds (1.66 Å and 1.81 Å, respectively) contrast with the C–I bonds (2.05–2.09 Å) in the title compound, influencing reactivity and metabolic stability .
Physical and Chemical Properties
| Property | 4,5-Diiodo-2-phenyl-1H-imidazole | 4-[4,5-Bis(pyridyl)imidazol-2-yl]phenol | 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole |
|---|---|---|---|
| Melting Point | 472 K | Not reported | 328–330 K (55.5–57.5°C) |
| Hydrogen Bonding | N–H⋯N (1D chains) | O–H⋯N and N–H⋯N (2D networks) | None (S and F reduce H-bond capacity) |
| Key Applications | Ligand synthesis, materials | Chemiluminescence, metal coordination | Antimicrobial agents |
| C–X Bond Length (Å) | C–I: 2.05–2.09 | C–N (pyridyl): 1.34–1.38 | C=O: 1.66; C–S: 1.81 |
Functional Comparisons
- Electronic Properties : The iodine atoms in the title compound provide heavy-atom effects for enhanced spin-orbit coupling, useful in photophysical applications. In contrast, pyridyl-substituted imidazoles exhibit redshifted absorption due to extended conjugation .
- Biological Activity : Fluorine and sulfur substituents in analogues like 2-Ethylthio-5-formylimidazole improve membrane permeability and enzyme inhibition, whereas the title compound’s iodine groups may limit bioavailability due to steric hindrance .
- Thermal Stability : The title compound’s high melting point (472 K) reflects strong hydrogen bonding, whereas methyl-protected derivatives degrade at lower temperatures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Diiodo-2-phenyl-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 1,2-dicarbonyl compounds with substituted aldehydes and ammonium acetate. A solvent-free approach using diethyl ammonium hydrogen phosphate as a catalyst under thermal conditions (120–150°C) is effective for imidazole ring formation . For iodination, electrophilic substitution using iodine monochloride (ICl) in acetic acid at 60–80°C ensures regioselectivity at the 4,5-positions. Yield optimization requires strict control of stoichiometry (2:1 molar ratio of ICl to imidazole) and inert atmosphere to prevent iodine sublimation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substitution patterns. The deshielded protons adjacent to iodine atoms (C4/C5) show downfield shifts (δ 8.2–8.5 ppm) due to electronegativity effects .
- X-ray crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve iodine’s heavy-atom effects. Anomalous dispersion from iodine enhances phase determination, but data collection at high resolution (≤0.8 Å) is recommended to mitigate absorption artifacts .
Q. How does the electronic environment of the imidazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing iodine atoms activate the C4/C5 positions for Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh)) with arylboronic acids in THF/water (3:1) at 80°C achieve >70% coupling efficiency. Steric hindrance from the 2-phenyl group necessitates bulky ligands (e.g., SPhos) to prevent homocoupling .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of halogen bonding in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal iodine’s σ-hole potential, favoring interactions with electron-rich partners (e.g., pyridines). Molecular electrostatic potential (MESP) maps and non-covalent interaction (NCI) analysis in Multiwfn software quantify halogen-bond strength (~5–8 kJ/mol) .
Q. What strategies resolve contradictions in crystallographic data, such as non-planar imidazole conformations?
- Methodological Answer : Non-planarity (e.g., dihedral angles >25° between imidazole and phenyl rings) arises from steric clashes or crystal packing. Use twin refinement in SHELXL to model disordered regions. Hydrogen-bonding networks (C–H⋯O/N) stabilize deviations; compare multiple datasets to distinguish intrinsic flexibility from experimental noise .
Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization (FP) assays. IC values correlate with iodine’s halogen-bonding capacity. Structure-activity relationship (SAR) studies show that 2-phenyl substitution enhances hydrophobic pocket binding, while iodine atoms modulate ATP-competitive inhibition .
Q. What experimental approaches address low solubility in aqueous media for biological testing?
- Methodological Answer : Co-solvent systems (DMSO/PBS, ≤5% v/v) or nanoformulation (liposomes, PEGylation) improve bioavailability. Solubility parameters (Hansen solubility parameters) predict compatibility with amphiphilic carriers. Alternatively, synthesize prodrugs (e.g., phosphate esters) hydrolyzable in vivo .
Data Contradiction Analysis
Q. Conflicting reports on photostability: How to design experiments to resolve discrepancies?
- Methodological Answer : Perform accelerated UV degradation studies (ICH Q1B guidelines) with HPLC monitoring. Use deuterium lamps (λ = 254 nm) in controlled humidity (40% RH). Conflicting results may stem from trace metal impurities (e.g., Fe) catalyzing decomposition; inductively coupled plasma mass spectrometry (ICP-MS) identifies contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
